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Compound of Interest

(S)-6-Fluoroindan-1-amine
Compound Name:
hydrochloride

cat. No.: B2862170

Introduction: The Significance of Fluorinated
Indanamines

(S)-6-Fluoroindan-1-amine hydrochloride belongs to a class of fluorinated indane
derivatives. The indane scaffold is a privileged structure in medicinal chemistry, forming the
core of several biologically active molecules. The introduction of a fluorine atom can
significantly modulate a molecule's physicochemical properties, such as its metabolic stability,
lipophilicity, and binding affinity to biological targets.[1][2] The specific (S)-enantiomer of 6-
fluoroindan-1-amine hydrochloride is of particular interest due to the stereospecific nature of
many biological interactions. As a primary amine, it serves as a crucial building block in the
synthesis of more complex molecules, particularly in the development of novel therapeutics.[3]

Physicochemical Properties and Molecular
Structure

(S)-6-Fluoroindan-1-amine hydrochloride is a solid at room temperature.[4] Its chemical and
physical properties are summarized in the table below.
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Property Value Source(s)

(1S)-6-fluoro-2,3-dihydro-1H-
IUPAC Name ) ) ) [4]
inden-1-amine hydrochloride

(S)-6-Fluoroindan-1-amine
Synonyms HCl, (s)-6-fluoro-indan-1- [4]15]

ylamine hydrochloride

CAS Number 1391354-92-9 [41[5][6][71[8]
Molecular Formula CoH11CIFN [416119]
Molecular Weight 187.64 g/mol [4119]
Appearance Solid [4]

Purity Typically 295% [5][10]
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The molecular structure consists of a fused bicyclic system with a benzene ring and a
cyclopentane ring. A fluorine atom is substituted at the 6-position of the indane ring, and a
primary amine group is at the chiral center of the 1-position. The hydrochloride salt form
enhances the compound's stability and solubility in aqueous media.

Synthesis and Stereochemistry

The synthesis of (S)-6-Fluoroindan-1-amine hydrochloride requires a stereocontrolled
approach to establish the desired (S)-chirality at the C1 position. While a specific, publicly
documented synthesis for this exact molecule is not readily available, a plausible and efficient
route can be designed based on established methods for the enantioselective synthesis of
chiral B-fluoroamines and aminoindanes.[11][12][13] A common strategy involves the
asymmetric reduction of a corresponding ketone precursor.

Proposed Synthetic Pathway

A likely synthetic route begins with the commercially available 6-fluoro-1-indanone. The key
step is the asymmetric reductive amination of the ketone.
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Step 1: Asymmetric Reductive Amination of 6-Fluoro-1-indanone

The prochiral 6-fluoro-1-indanone can be converted to the chiral amine through an asymmetric
reductive amination. This can be achieved using a chiral auxiliary or a chiral catalyst. A
common method involves the use of a chiral amine, such as (S)-a-methylbenzylamine, to form
a chiral imine intermediate, which is then diastereoselectively reduced. Subsequent
hydrogenolysis removes the chiral auxiliary to yield the desired (S)-amine.

Alternatively, direct asymmetric reductive amination can be performed using a suitable chiral
catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, in
the presence of an ammonia source and a reducing agent (e.g., Hz or a hydride source).

Step 2: Formation of the Hydrochloride Salt

The resulting (S)-6-fluoroindan-1-amine free base is then treated with hydrochloric acid (e.g.,
as a solution in a suitable solvent like diethyl ether or isopropanol) to precipitate the
hydrochloride salt, which can then be isolated and purified.

Asymmetric Reductive Amination
(e.g., with (S)-a-methylbenzylamine
and a reducing agent, followed by
hydrogenolysis, or direct
catalytic asymmetric reductive amination)

6-Fluoro-1-indanone

(s)-e'Fll(";:;gliast)l_amme Treatment with HCI
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Caption: Proposed synthetic workflow for (S)-6-Fluoroindan-1-amine hydrochloride.

Analytical Characterization

The structural confirmation and purity assessment of (S)-6-Fluoroindan-1-amine

hydrochloride would be performed using a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the benzylic proton at C1, and the aliphatic protons of the five-membered ring. The
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chemical shifts and coupling patterns would be consistent with the indane structure.

e 13C NMR: The carbon NMR spectrum would display the expected number of signals
corresponding to the nine carbon atoms in the molecule, with characteristic chemical shifts
for the aromatic, aliphatic, and benzylic carbons.

e 19F NMR: The fluorine NMR spectrum would show a signal corresponding to the single
fluorine atom on the aromatic ring.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique to determine the enantiomeric purity of the final product.
A chiral stationary phase (CSP) would be used to separate the (S)- and (R)-enantiomers. The
method would be validated for linearity, accuracy, and precision.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The
fragmentation pattern observed in the mass spectrum would be consistent with the proposed
structure.

Pharmacological Profile and Mechanism of Action

While specific pharmacological data for (S)-6-Fluoroindan-1-amine hydrochloride is not

extensively published, its structural similarity to known monoamine reuptake inhibitors suggests
a potential role in modulating neurotransmitter levels in the central nervous system. Fluorinated
compounds often exhibit enhanced metabolic stability and blood-brain barrier permeability.[1][2]

Postulated Mechanism of Action: Monoamine Reuptake
Inhibition

It is hypothesized that (S)-6-Fluoroindan-1-amine hydrochloride may act as a monoamine
reuptake inhibitor, potentially targeting the transporters for serotonin (SERT), norepinephrine
(NET), and/or dopamine (DAT). By blocking these transporters, the reuptake of these
neurotransmitters from the synaptic cleft is inhibited, leading to an increase in their extracellular

concentrations and enhanced neurotransmission. This mechanism is the basis for the
therapeutic effects of many antidepressant and psychoactive drugs.
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Caption: Postulated mechanism of action for (S)-6-Fluoroindan-1-amine hydrochloride.

Safety and Handling

Based on the Safety Data Sheet (SDS) provided by AK Scientific, Inc., (S)-6-Fluoroindan-1-
amine hydrochloride should be handled with care in a laboratory setting.[5]

Hazard Identification

The compound is classified with the following hazard statements:
e H315: Causes skin irritation.
o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.[5]

Precautionary Measures

e Handling: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye
protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Wash skin thoroughly after handling.[5]

o Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

[5]
o First Aid:

o In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get
medical advice/attention.[5]
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o In case of eye contact: Rinse cautiously with water for several minutes. Remove contact
lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical
advice/attention.[5]

o If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison
center or doctor if you feel unwell.[5]

Stability and Reactivity

The compound is stable under recommended storage conditions. It is incompatible with strong
oxidizing agents. Hazardous decomposition products include carbon oxides, hydrogen chloride,
hydrogen fluoride, and nitrogen oxides.[5]

Conclusion

(S)-6-Fluoroindan-1-amine hydrochloride is a valuable chiral building block with significant
potential in drug discovery and development. Its fluorinated indane structure suggests
promising pharmacological properties, likely as a monoamine reuptake inhibitor. This guide has
provided a detailed overview of its synthesis, characterization, and handling, based on current
scientific knowledge and established principles. Further research into the specific biological
activities of this compound is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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